molecular formula C8H5F5N2O2 B12854315 5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine

5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine

Cat. No.: B12854315
M. Wt: 256.13 g/mol
InChI Key: BXLWMHJCTRSXFZ-UHFFFAOYSA-N
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Description

5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine: is a fluorinated pyridine derivative with the molecular formula C8H5F5N2O2 and a molecular weight of 256.13 g/mol This compound is characterized by the presence of a pentafluoroethyl group, a nitro group, and a methyl group attached to the pyridine ring

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms in the pentafluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

Biology: The compound’s fluorinated nature makes it useful in biological studies, particularly in the development of imaging agents for positron emission tomography (PET) and other diagnostic techniques.

Medicine: Fluorinated pyridines, including this compound, are explored for their potential as pharmaceutical intermediates

Industry: The compound is used in the development of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications requiring high thermal and chemical stability.

Mechanism of Action

The mechanism of action of 5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine is primarily influenced by the presence of the fluorine atoms, which can alter the compound’s electronic properties and reactivity. The nitro group can participate in electron-withdrawing interactions, affecting the compound’s reactivity in various chemical reactions. The pentafluoroethyl group can enhance the compound’s lipophilicity, potentially influencing its interaction with biological targets.

Comparison with Similar Compounds

    2-Fluoro-3-bromopyridine: A precursor in the synthesis of fluorinated pyridines.

    2,6-Difluoropyridine: Another fluorinated pyridine with different substitution patterns.

    3-Nitropyridine: A simpler nitro-substituted pyridine without fluorine atoms.

Uniqueness: 5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine is unique due to the combination of the pentafluoroethyl group, nitro group, and methyl group on the pyridine ring. This specific substitution pattern imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H5F5N2O2

Molecular Weight

256.13 g/mol

IUPAC Name

5-methyl-3-nitro-2-(1,1,2,2,2-pentafluoroethyl)pyridine

InChI

InChI=1S/C8H5F5N2O2/c1-4-2-5(15(16)17)6(14-3-4)7(9,10)8(11,12)13/h2-3H,1H3

InChI Key

BXLWMHJCTRSXFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C(C(F)(F)F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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